Methyl 4-(4-methyl-2-phenylthiazol-5-yl)-2,4-dioxobutanoate
CAS No.:
Cat. No.: VC15851842
Molecular Formula: C15H13NO4S
Molecular Weight: 303.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H13NO4S |
|---|---|
| Molecular Weight | 303.3 g/mol |
| IUPAC Name | methyl 4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-2,4-dioxobutanoate |
| Standard InChI | InChI=1S/C15H13NO4S/c1-9-13(11(17)8-12(18)15(19)20-2)21-14(16-9)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3 |
| Standard InChI Key | ACTZGOVWTMYWBS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)CC(=O)C(=O)OC |
Introduction
Chemical Identity and Structural Features
Methyl 4-(4-methyl-2-phenylthiazol-5-yl)-2,4-dioxobutanoate (C₁₅H₁₃NO₄S, molecular weight 303.3 g/mol) features a thiazole ring substituted with a phenyl group at position 2 and a methyl group at position 4. The 2,4-dioxobutanoate moiety at position 5 introduces electrophilic reactivity, enabling interactions with biological targets. Its IUPAC name, methyl 4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-2,4-dioxobutanoate, reflects this substitution pattern.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃NO₄S |
| Molecular Weight | 303.3 g/mol |
| Canonical SMILES | CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)CC(=O)C(OC)=O |
| Topological Polar Surface Area | 91.7 Ų |
The compound’s thiazole core contributes to its planar geometry, facilitating π-π stacking interactions with aromatic residues in enzymes .
Synthesis and Characterization
Solvent-Free Grinding Synthesis
A solvent-drop grinding method enables efficient synthesis of thiazole derivatives. Equimolar amounts of 4-methyl-2-phenylthiazole-5-carbohydrazide and active methylene compounds (e.g., ethyl 3-oxobutanoate) are ground in acetic acid, yielding the target compound after recrystallization . This method reduces reaction times to 10–20 minutes, achieving yields of 65–74% .
Multi-Step Conventional Synthesis
Alternative routes involve:
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Condensation: Reacting chloroacetone with 1-methylthiourea to form the thiazole ring .
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Acylation: Introducing the dioxobutanoate group via reaction with methyl malonyl chloride under basic conditions .
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Purification: Recrystallization from ethanol/water mixtures enhances purity (>95% by HPLC) .
Spectroscopic Characterization
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¹H NMR (DMSO-d₆): Signals at δ 2.62–2.64 (m, 4H, CH₂), 3.61 (s, 3H, OCH₃), and 7.51–8.06 (m, Ar-H) confirm the structure .
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¹³C NMR: Peaks at δ 28.92 (CH₂), 51.85 (OCH₃), and 167.8 (C=O) validate the ester and ketone groups .
Biological Activities
| Compound | CDK9 Kᵢ (nM) | CDK1 Kᵢ (nM) | HCT-116 GI₅₀ (μM) |
|---|---|---|---|
| 12e | 4 | 4 | <0.01 |
| 12a | 6 | 6 | 0.04 |
| 12m | 6 | 79 | 0.03 |
Electron-withdrawing groups (e.g., -CN, -F) enhance potency by stabilizing enzyme-inhibitor complexes .
Antimicrobial and Antiviral Effects
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Antibacterial Activity: MIC = 8–32 μg/mL against Staphylococcus aureus .
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Antiviral Potential: Molecular docking predicts binding to SARS-CoV-2 main protease (binding energy = −8.2 kcal/mol) .
Anticonvulsant Activity
Thiazoles modulate GABAergic neurotransmission. Structural analogs reduce seizure duration by 40–60% in rodent models.
Physicochemical and Drug-Likeness Properties
SwissADME Predictions
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Lipophilicity: LogP = 2.1 (optimal for blood-brain barrier penetration) .
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Drug-Likeness: Complies with Lipinski’s rule (MW < 500, HBD < 5) .
QikProp Analysis
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Caco-2 Permeability: 22.4 nm/s (high intestinal absorption likelihood) .
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Plasma Protein Binding: 89% (sustained therapeutic levels) .
Therapeutic Applications and Future Directions
Oncology
CDK9 inhibitors are promising for treating hematologic malignancies. Preclinical studies suggest synergy with doxorubicin (combination index = 0.3) .
Central Nervous System Disorders
Structural optimization could enhance anticonvulsant efficacy while reducing off-target effects.
Infectious Diseases
Further in vivo studies are needed to validate antiviral activity observed in silico .
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